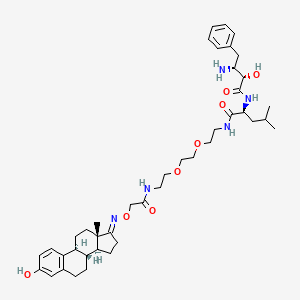
PROTAC ERalpha Degrader-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PROTAC ERalpha Degrader-2 is a degrader of the estrogen receptor alpha (ERα). It consists of a ligand binding group, a linker, and an ERα binding group . It has been shown to cause maximal ERα degradation at a concentration of 30 μM in human mammary tumor MCF7 cells .
Synthesis Analysis
The synthesis of PROTACs involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of PROTACs harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The linker is typically coupled to the POI or EApplications De Recherche Scientifique
PROTAC (proteolysis-targeting chimeras) is a cutting-edge technology that selectively degrades target proteins using the ubiquitin-proteasome system (UPS) within cells . The structure of a PROTAC consists of three essential components:
Unlike traditional drugs, PROTACs don’t need to directly interact with the active site. Instead, they induce target protein degradation, even for previously “undruggable” targets . Now, let’s explore the specific applications of PROTAC ERalpha Degrader-2:
Applications of PROTAC ERalpha Degrader-2
a. Breast Cancer Therapy: PROTAC ERalpha Degrader-2 shows promise in breast cancer treatment. By selectively degrading estrogen receptor alpha (ERα), it disrupts cancer cell growth and survival pathways . ERα plays a crucial role in hormone-dependent breast cancers, making this application particularly relevant.
b. Neurodegenerative Diseases: Emerging research suggests that PROTACs could be valuable in neurodegenerative diseases. By targeting disease-associated proteins (e.g., tau, α-synuclein), PROTACs may enhance protein clearance and mitigate pathological aggregation .
c. Inflammatory Disorders: PROTACs hold potential for inflammatory conditions. By degrading specific inflammatory mediators or signaling proteins, they could modulate immune responses and reduce inflammation .
d. Targeted Protein Degradation Studies: Researchers use PROTAC ERalpha Degrader-2 as a tool to study protein degradation pathways. Investigating its effects on various cellular proteins provides insights into the UPS and E3 ligase functions .
e. Drug Development: PROTAC technology revolutionizes drug development. Researchers design PROTACs to target disease-specific proteins, expanding the druggable target space. PROTAC ERalpha Degrader-2 exemplifies this potential .
f. Beyond ERα: Expanding Applications: While ERα remains a primary target, PROTAC ERalpha Degrader-2’s versatility extends to other proteins. Researchers explore its efficacy against additional targets, broadening its therapeutic applications .
Challenges and Future Prospects
Despite promising advances, challenges persist, including optimizing linker design, enhancing permeability, and understanding protein dynamics . Future research will refine PROTACs, making them even more effective tools for precision medicine.
Xiao, M., Zhao, J., Wang, Q., Liu, J., & Ma, L. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. Biomolecules, 12(9), 1257. Read more Pharmaceuticals. (2024). From PROTAC to TPD: Advances and Opportunities in Targeted Protein Degradation. Read more
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-N-[2-[2-[2-[[2-[(E)-[(8R,9S,13S,14S)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ylidene]amino]oxyacetyl]amino]ethoxy]ethoxy]ethyl]-4-methylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H61N5O8/c1-27(2)23-36(46-41(52)39(50)35(43)24-28-7-5-4-6-8-28)40(51)45-18-20-54-22-21-53-19-17-44-38(49)26-55-47-37-14-13-34-33-11-9-29-25-30(48)10-12-31(29)32(33)15-16-42(34,37)3/h4-8,10,12,25,27,32-36,39,48,50H,9,11,13-24,26,43H2,1-3H3,(H,44,49)(H,45,51)(H,46,52)/b47-37+/t32-,33-,34+,35-,36+,39+,42+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMDOSMHAAYKBET-UTCZBAMKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCCOCCOCCNC(=O)CON=C1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)O)C)NC(=O)C(C(CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCCOCCOCCNC(=O)CO/N=C/1\CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)O)C)NC(=O)[C@H]([C@@H](CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H61N5O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PROTAC ERalpha Degrader-2 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2647140.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(pyridin-3-yl)propanamide](/img/structure/B2647141.png)
![3-(2-ethoxyethyl)-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2647142.png)

![1-(3-bromophenyl)-3-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B2647146.png)

![2-[(4-methyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-1-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]ethanone](/img/structure/B2647149.png)

![1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)piperidine](/img/structure/B2647153.png)
![(E)-4-(Dimethylamino)-N-[1-phenyl-2-(1,2,4-triazol-1-yl)ethyl]but-2-enamide](/img/structure/B2647156.png)
![N-{1-cyano-1-[(4-methoxyphenyl)methyl]ethyl}acetamide](/img/structure/B2647158.png)

![7-(Difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2647160.png)
